

DYRKs-IN-1 Hydrochloride: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	DYRKs-IN-1 hydrochloride	
Cat. No.:	B8198361	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

DYRKs-IN-1 hydrochloride is a potent small-molecule inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) family, with particular efficacy against DYRK1A and DYRK1B.[1][2] The DYRK family of serine/threonine kinases are key regulators of a multitude of cellular processes, including cell cycle progression, apoptosis, and signal transduction.[3][4] Dysregulation of DYRK activity has been implicated in a variety of pathologies, most notably neurodegenerative diseases such as Alzheimer's and Down syndrome, as well as several forms of cancer.[5][6][7] This technical guide provides an in-depth overview of DYRKs-IN-1 hydrochloride, including its inhibitory activity, relevant signaling pathways, and detailed experimental protocols for its use in preclinical research. The hydrochloride salt form of DYRKs-IN-1 offers enhanced water solubility and stability compared to its free base, making it a preferred compound for in vitro and in vivo studies.[2]

Data Presentation

Inhibitory Activity of DYRKs-IN-1 Hydrochloride

Target	IC50 (nM)	Cell Line	EC50 (nM)	Reference
DYRK1A	5	SW620 (Colon Cancer)	27	[1][2]
DYRK1B	8	[1][2]		



Kinase Selectivity Profile

A comprehensive public KINOMEscan profile for **DYRKs-IN-1** hydrochloride is not readily available. As with many ATP-competitive kinase inhibitors, off-target effects, particularly within the CMGC kinase family (which includes CDKs, MAPKs, GSKs, and CLKs), are a possibility.[3] [8][9] Researchers should consider performing their own selectivity profiling to fully characterize the activity of **DYRKs-IN-1** hydrochloride in their experimental context.

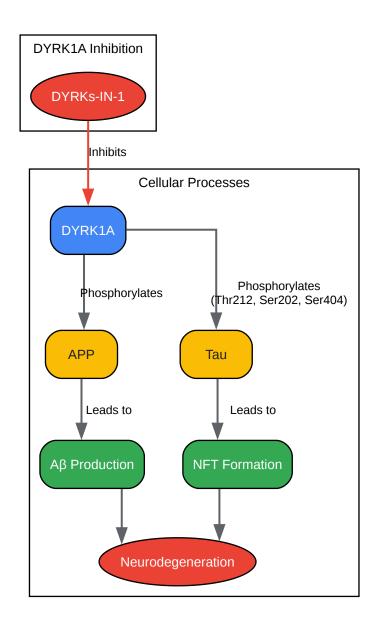
Signaling Pathways

Inhibition of DYRK1A and DYRK1B by **DYRKs-IN-1 hydrochloride** can impact multiple signaling pathways critical to both neurodegenerative and oncogenic processes.

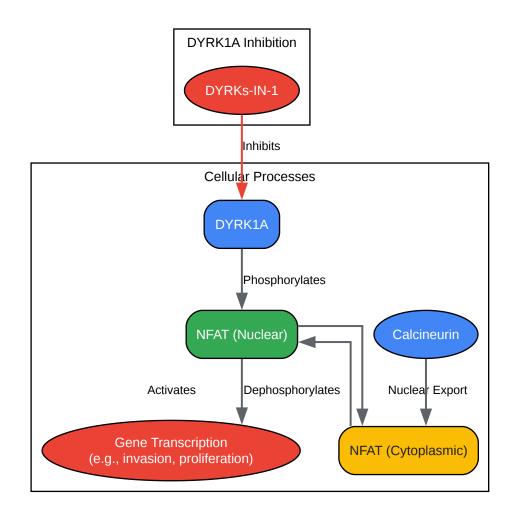
Role in Neurodegenerative Disease (Alzheimer's Disease)

DYRK1A is a key player in the pathology of Alzheimer's disease through its interaction with both amyloid precursor protein (APP) and tau protein.[10][11] Overexpression of DYRK1A has been shown to increase the phosphorylation of APP, which can promote its amyloidogenic processing and lead to an increase in the production of amyloid- β (A β) peptides.[10][11] Furthermore, DYRK1A directly phosphorylates tau at several serine and threonine residues, including Thr212, Ser202, and Ser404.[12][13][14] This hyperphosphorylation can inhibit the ability of tau to bind to microtubules, leading to microtubule instability and the formation of neurofibrillary tangles (NFTs), a hallmark of Alzheimer's disease.[12][13]

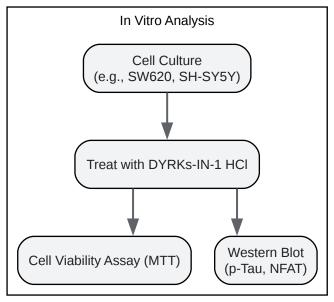


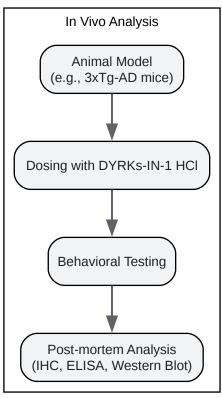












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